molecular formula C13H24O4 B1459572 9-(tert-Butoxy)-9-oxononanoic acid CAS No. 1290540-34-9

9-(tert-Butoxy)-9-oxononanoic acid

Cat. No. B1459572
CAS RN: 1290540-34-9
M. Wt: 244.33 g/mol
InChI Key: YREOXBTXUJZJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Synthesis of Biofuels

9-(tert-Butoxy)-9-oxononanoic acid: can be used as an intermediate in the synthesis of biofuels. It’s involved in the etherification process of glycerol with tert-butyl alcohol, which is a key step in producing biodiesel. The compound’s stability and reactivity make it suitable for use in batch and flow reactors, contributing to efficient biofuel production .

Mechanism of Action

Target of Action

Compounds with a tert-butoxy group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to have unique reactivity patterns due to the crowded tert-butyl group . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that tert-butoxy radicals, which can be formed from compounds like 9-(tert-butoxy)-9-oxononanoic acid, are effective at hydrogen-atom abstraction . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially interact with its targets by donating or accepting hydrogen atoms, leading to various chemical transformations.

Biochemical Pathways

Compounds with a tert-butyl group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially influence a range of biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s tert-butoxy group is known to confer excellent stability against various nucleophiles and reducing agents . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially have good bioavailability and stability in the body.

Result of Action

It’s known that tert-butoxy radicals can induce several physiological alterations, leading to cell death via apoptosis or necrosis . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially have similar effects at the molecular and cellular levels.

Action Environment

It’s known that the tert-butyl group in compounds like 9-(tert-butoxy)-9-oxononanoic acid is highly stable and resistant to various environmental conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical entities in the environment.

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREOXBTXUJZJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(tert-Butoxy)-9-oxononanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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